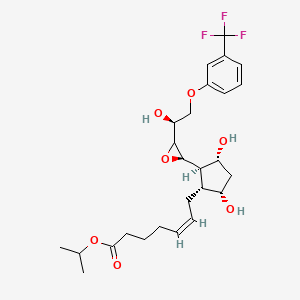

13,14-epoxy Travoprost

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(2R)-3-[(1S)-1-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethyl]oxiran-2-yl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O7/c1-15(2)35-22(33)11-6-4-3-5-10-18-19(30)13-20(31)23(18)25-24(36-25)21(32)14-34-17-9-7-8-16(12-17)26(27,28)29/h3,5,7-9,12,15,18-21,23-25,30-32H,4,6,10-11,13-14H2,1-2H3/b5-3-/t18-,19-,20+,21-,23+,24?,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPCWSPTSAFVAF-LCEFRZHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C2C(O2)C(COC3=CC=CC(=C3)C(F)(F)F)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1[C@@H]2C(O2)[C@H](COC3=CC=CC(=C3)C(F)(F)F)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 13,14-epoxy Travoprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 13,14-epoxy travoprost, a significant related substance of the potent ocular hypotensive agent, travoprost. As a critical impurity and potential degradation product, understanding its formation, synthesis, and analytical profile is paramount for quality control and regulatory compliance in the pharmaceutical industry. This document outlines the synthetic pathways, detailed experimental protocols for its preparation and analysis, and a summary of its characterization data.

Introduction

Travoprost is a synthetic prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1] It is a prodrug that is hydrolyzed in the cornea to its active free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor.[2] This agonism increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3]

During the synthesis and storage of travoprost, various impurities and degradation products can form. One of the critical impurities identified is this compound. This compound is a diastereomeric mixture of epoxides formed from the oxidation of the 13,14-double bond of the travoprost molecule.[4][5] Its presence in the final drug product must be carefully controlled and monitored to ensure the safety and efficacy of the medication. This guide provides a detailed technical overview of the synthesis and characterization of this important impurity.

Synthesis of this compound

This compound is primarily formed as a byproduct during the synthesis of travoprost or as a degradation product under oxidative stress conditions. While not typically synthesized as a primary target in large quantities, its controlled synthesis is necessary for use as a reference standard in analytical method development and validation.

Synthetic Pathway

The most direct synthetic route to this compound involves the controlled epoxidation of travoprost. The electron-rich double bond at the 13,14-position is susceptible to oxidation by various epoxidizing agents.

Experimental Protocol: Controlled Epoxidation of Travoprost

This protocol describes a general method for the synthesis of this compound for use as an analytical standard.

Materials:

-

Travoprost

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve travoprost in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the cooled travoprost solution over a period of 30 minutes.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a mixture of diastereomers.

Characterization of this compound

Thorough characterization of this compound is essential for its confirmation as an impurity and for its use as a reference standard. The following sections detail the key analytical techniques and expected data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₅F₃O₇ | [1] |

| Molecular Weight | 516.55 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or solid | [6] |

| Solubility | Soluble in acetonitrile, methanol, ethanol, and DMSO | [6] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the epoxide protons in the range of 2.5-3.5 ppm. The disappearance of the vinyl proton signals from the 13,14-double bond of travoprost (typically around 5.5-5.7 ppm) is a key indicator of successful epoxidation. Other signals corresponding to the aromatic, aliphatic, and hydroxyl protons of the travoprost backbone will be present, with potential shifts due to the presence of the epoxide ring.

-

¹³C NMR: The carbon NMR spectrum will show the appearance of new signals corresponding to the carbons of the epoxide ring, typically in the range of 50-65 ppm. The signals for the sp² carbons of the 13,14-double bond in travoprost (around 125-135 ppm) will be absent.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of this compound.

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 517.24. Adducts with sodium [M+Na]⁺ (m/z 539.22) or potassium [M+K]⁺ (m/z 555.20) may also be observed.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural information. Fragmentation is likely to involve losses of water, the isopropyl ester group, and cleavage of the prostaglandin side chains. The specific fragmentation pattern will be crucial for distinguishing it from other isomers and degradation products.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods for the separation and quantification of this compound in travoprost drug substance and product.

3.3.1. Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a general guideline based on typical methods for prostaglandin analysis.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% formic acid (or other suitable buffer)

Chromatographic Conditions:

-

Gradient Elution: A typical gradient would start with a lower concentration of acetonitrile and gradually increase to elute the more nonpolar compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm or 275 nm[7]

-

Injection Volume: 10 µL

Expected Results:

-

This compound is expected to be more polar than travoprost and will therefore have a shorter retention time on a reverse-phase HPLC column. The United States Pharmacopeia (USP) indicates a relative retention time of approximately 0.55 for the epoxide derivative relative to travoprost under their specified conditions.

Signaling Pathway of Travoprost

Travoprost, as a prostaglandin F2α analog, exerts its therapeutic effect by interacting with the FP receptor, a G-protein coupled receptor (GPCR). The binding of the active travoprost free acid to the FP receptor initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure.

The biological activity of this compound on the FP receptor has not been extensively reported in publicly available literature. However, modification of the 13,14-double bond could potentially alter its binding affinity and efficacy at the receptor, which underscores the importance of controlling its levels in the final drug product.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound for use as a reference standard.

Conclusion

This compound is a critical impurity in the manufacturing and storage of travoprost. A thorough understanding of its synthesis and characterization is essential for the development of robust analytical methods for quality control. This technical guide provides a foundational overview of the synthetic route via controlled epoxidation and the key analytical techniques for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and analysis. Further studies would be beneficial to fully elucidate the pharmacological and toxicological profile of this compound.

References

- 1. Travoprost 13,14-Epoxide (Mixture of Diastereomers) | C26H35F3O7 | CID 71684691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alentris.org [alentris.org]

- 6. veeprho.com [veeprho.com]

- 7. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Discovery and Isolation of 13,14-epoxy Travoprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost, a prostaglandin F2α analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring its safety and efficacy. This technical guide provides a comprehensive overview of a known impurity, 13,14-epoxy Travoprost. This document outlines the context of its discovery through degradation studies, discusses the analytical methodologies for its detection, and details the known signaling pathway of the parent compound, Travoprost. While specific experimental data on the isolation and biological activity of this compound are not extensively available in public literature, this guide consolidates the existing knowledge and provides a framework for further research.

Introduction to Travoprost and its Impurities

Travoprost is a synthetic prostaglandin F2α analogue that is administered as an isopropyl ester prodrug. In the eye, it is hydrolyzed by corneal esterases to its biologically active free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor. This agonism increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

The chemical stability of Travoprost is a critical aspect of its pharmaceutical development and formulation. Impurities can arise during the synthesis process or through degradation under various stress conditions such as heat, light, oxidation, and hydrolysis.[1] One such identified impurity is this compound, a molecule formed by the epoxidation of the double bond at the 13th and 14th carbon positions of the Travoprost molecule.[1]

Table 1: Physicochemical Properties of Travoprost and this compound

| Property | Travoprost | This compound |

| IUPAC Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(2S,3S)-3-[(S)-1-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethyl]oxiran-2-yl]cyclopentyl]hept-5-enoate |

| Molecular Formula | C₂₆H₃₅F₃O₆ | C₂₆H₃₅F₃O₇ |

| Molecular Weight | 500.55 g/mol | 516.55 g/mol |

| Nature | Parent Drug | Impurity / Degradation Product |

Discovery and Generation of this compound

The discovery of this compound is primarily a result of forced degradation studies. These studies are essential in pharmaceutical development to understand the degradation pathways and to develop stability-indicating analytical methods. Travoprost has been shown to degrade under thermal stress.[2] Specifically, at 50°C, Travoprost degrades at a rate of 0.46 μg/mL/day.[2] While the specific yield of this compound under these conditions is not reported, it is plausible that oxidative and thermal stress conditions can lead to the formation of this epoxide.

The formation of epoxide derivatives is a known degradation pathway for prostaglandin analogues containing double bonds in their side chains. The double bond at the 13,14-position in Travoprost is susceptible to oxidation, leading to the formation of a diastereomeric mixture of the 13,14-epoxide.

Experimental Workflow for Forced Degradation and Impurity Identification

While a specific protocol for the generation and isolation of this compound is not available, a general experimental workflow for forced degradation studies and impurity identification can be outlined.

Caption: A generalized workflow for identifying and characterizing degradation products of a drug substance like Travoprost.

Isolation and Purification

The isolation of this compound from a complex mixture of the parent drug and other degradation products would typically be achieved using preparative High-Performance Liquid Chromatography (HPLC). The specific conditions for such a separation have not been detailed in the available literature. However, based on analytical methods for Travoprost and its impurities, a reverse-phase HPLC method would be a suitable approach.

Hypothetical Preparative HPLC Protocol

-

Column: A preparative C18 column with a larger internal diameter and particle size suitable for purification.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient would be optimized to achieve baseline separation of this compound from Travoprost and other impurities.

-

Detection: A UV detector set at a wavelength where both Travoprost and the epoxide show significant absorbance (e.g., around 220 nm or 275 nm).

-

Fraction Collection: Fractions would be collected based on the retention time of the peak corresponding to this compound, as determined by prior analytical HPLC-MS analysis.

-

Post-Purification: The collected fractions would be pooled, and the solvent removed under reduced pressure to yield the isolated impurity. The purity of the isolated compound would then be assessed by analytical HPLC.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition (C₂₆H₃₅F₃O₇). Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that can help in elucidating the structure, particularly the location of the epoxide ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy would be crucial for the definitive structural assignment. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the 13,14-position would be significantly different from those in the parent Travoprost molecule, providing clear evidence for the presence of the epoxide.

-

Infrared (IR) Spectroscopy: IR spectroscopy could be used to identify the presence of characteristic functional groups and to confirm the absence of the C=C double bond that is present in Travoprost.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Outcome |

| HPLC/UPLC-DAD | Separation and quantification | A distinct peak for this compound with a specific retention time. |

| LC-MS/MS | Identification and structural fragmentation | Determination of molecular weight and fragmentation pattern confirming the epoxide structure. |

| HRMS | Elemental composition determination | Confirmation of the molecular formula C₂₆H₃₅F₃O₇. |

| NMR (¹H, ¹³C, 2D) | Definitive structural elucidation | Unambiguous assignment of the chemical structure, including stereochemistry if possible. |

| FT-IR | Functional group analysis | Identification of key functional groups and confirmation of the absence of the C=C bond. |

Signaling Pathway of Travoprost

Travoprost, as a prostaglandin F2α analogue, exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq family of G-proteins.[3][4] The biological activity of this compound has not been reported, so it is unknown if it also interacts with the FP receptor.

FP Receptor Signaling Cascade

The activation of the FP receptor by an agonist like Travoprost free acid initiates a well-defined intracellular signaling cascade.

Caption: The signaling cascade initiated by the binding of Travoprost's active form to the prostaglandin FP receptor.

The binding of Travoprost free acid to the FP receptor induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated α-subunit of the Gq protein then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological response of increased uveoscleral outflow, which lowers intraocular pressure.

Conclusion

This compound is a recognized impurity of Travoprost, likely formed through oxidative degradation. While its existence is documented, a detailed public record of its discovery, specific isolation protocols, and comprehensive characterization data is lacking. The methodologies for its identification and characterization are well-established within the field of pharmaceutical analysis, primarily relying on chromatographic separation and spectroscopic techniques. The signaling pathway of the parent drug, Travoprost, through the FP receptor is well-understood and provides a basis for investigating the potential biological activity of its impurities. Further research is needed to fully elucidate the conditions that lead to the formation of this compound, to develop and publish detailed isolation and purification protocols, and to determine its potential biological effects, if any. Such studies are crucial for the complete understanding of the stability and safety profile of Travoprost.

References

An In-Depth Technical Guide to 13,14-Epoxy Travoprost: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Epoxy Travoprost is a known process impurity and potential degradation product of Travoprost, a potent prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. As a selective FP prostanoid receptor agonist, Travoprost effectively reduces intraocular pressure. The presence of impurities such as this compound necessitates a thorough understanding of their chemical structure, stereochemistry, and potential biological activity to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical and stereochemical aspects of this compound, including its formation, structure, and analytical considerations.

Chemical Structure and Physicochemical Properties

This compound is formed by the epoxidation of the C13-C14 double bond of the Travoprost molecule. This modification results in a change in the molecular formula and weight, as well as altered physicochemical properties compared to the parent drug.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₅F₃O₇ | [1] |

| Molecular Weight | 516.55 g/mol | [1] |

| IUPAC Name | Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-oxiranylbutyl)cyclopentyl)hept-5-enoate | [1] |

| Synonyms | Travoprost 13,14-Epoxide, 13,14-epoxy Fluprostenol isopropyl ester | [1] |

Stereochemistry

The stereochemistry of this compound is complex due to the introduction of two new chiral centers at the C13 and C14 positions upon epoxidation of the planar double bond. Travoprost itself possesses several chiral centers, and the formation of the epoxide ring can occur from either the α (below the plane) or β (above the plane) face of the molecule. This results in the formation of a mixture of diastereomers.

The stereochemistry of the parent Travoprost molecule is defined as (1R,2R,3R,5S) for the cyclopentane ring and (R) for the hydroxyl group at C15. The epoxidation of the 13,14-double bond can lead to four possible diastereomers: (13R,14R), (13S,14S), (13R,14S), and (13S,14R). However, due to steric hindrance from the rest of the molecule, the formation of certain isomers may be favored over others. Commercially available reference standards of this compound are typically supplied as a mixture of these diastereomers[1]. The exact composition of this mixture and the specific stereochemistry of the individual isomers are not well-documented in publicly available literature.

Diagram 1: Logical Relationship of Travoprost and its 13,14-Epoxy Diastereomers

Caption: Formation of this compound diastereomers from Travoprost.

Experimental Protocols

Synthesis

The synthesis of this compound would typically involve the controlled epoxidation of Travoprost.

Diagram 2: General Experimental Workflow for Synthesis and Characterization

Caption: A general workflow for the synthesis and characterization of prostaglandin epoxides.

Methodology for Epoxidation (Hypothetical Protocol):

-

Reactant Preparation: Dissolve Travoprost in a suitable aprotic solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (e.g., argon or nitrogen).

-

Epoxidizing Agent: Add a stereoselective epoxidizing agent. For general epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) can be used. For stereoselective synthesis, chiral catalysts such as Jacobsen's catalyst or enzymes could be employed.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction and wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate, sodium thiosulfate) to remove unreacted reagents and byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Separation of Diastereomers

The separation of the resulting diastereomers is a significant challenge and typically requires chiral chromatography.

Methodology for Diastereomer Separation (General Approach):

-

Technique: High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Stationary Phase: A chiral stationary phase (CSP) is essential for separating diastereomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating prostaglandin isomers.

-

Mobile Phase: A mixture of organic solvents such as hexane/isopropanol or acetonitrile/water with a suitable modifier (e.g., trifluoroacetic acid) is typically used. The optimal mobile phase composition would need to be determined empirically.

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 280 nm) is commonly used.

Structural Characterization

The determination of the absolute stereochemistry of each separated diastereomer requires advanced analytical techniques.

Methodologies for Stereochemical Assignment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, NOESY, HMBC, HSQC) NMR experiments can provide information about the relative stereochemistry of the epoxide ring and its relationship to the rest of the molecule. The coupling constants and Nuclear Overhauser Effect (NOE) correlations are particularly informative.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may be specific to each diastereomer.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the stereochemistry of the epoxide.

Signaling Pathways and Biological Activity

The biological activity of this compound is not well-characterized. Travoprost exerts its therapeutic effect by acting as a full agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

Diagram 3: Prostaglandin FP Receptor Signaling Pathway

Caption: Simplified signaling pathway of the prostaglandin FP receptor activated by Travoprost acid.

It is plausible that this compound may also interact with the FP receptor, but its binding affinity and efficacy are unknown. The modification of the 13,14-double bond, which is in proximity to the C15-hydroxyl group crucial for receptor binding, could significantly alter its pharmacological profile. The individual diastereomers may exhibit different activities, ranging from agonism to antagonism, or may be inactive. Further pharmacological studies are required to elucidate the biological effects of this impurity.

Conclusion

This compound is a critical impurity to monitor in the manufacturing and storage of Travoprost. Its formation introduces two new chiral centers, leading to a mixture of diastereomers with undefined stereochemistry in commercial reference materials. While general synthetic and analytical methods for prostaglandin epoxides can be applied, specific protocols for the separation and characterization of this compound diastereomers are lacking in the public domain. The biological activity of these individual isomers remains to be determined and is of significant interest for a complete understanding of the safety and efficacy profile of Travoprost drug products. Further research in these areas is crucial for drug development professionals and regulatory scientists.

References

13,14-epoxy Travoprost: An In-depth Technical Guide to a Key Travoprost Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost, a synthetic prostaglandin F2α analog, is a potent ocular hypotensive agent widely used in the treatment of open-angle glaucoma and ocular hypertension. As with any pharmaceutical active pharmaceutical ingredient (API), the purity of Travoprost is critical to its safety and efficacy. During the synthesis and storage of Travoprost, various impurities can arise. This technical guide focuses on a key impurity, 13,14-epoxy Travoprost, providing a comprehensive overview of its chemical nature, analytical detection, and the regulatory landscape governing its control. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of Travoprost.

Chemical Profile of this compound

This compound is a process-related impurity and a potential degradation product of Travoprost.[1][2] Its formation involves the epoxidation of the 13,14-double bond in the Travoprost molecule.

Table 1: Chemical Identification of Travoprost and this compound Impurity

| Feature | Travoprost | This compound |

| Systematic Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | (5Z)-(9S,11R,15S)-9,11,15-Trihydroxy-13,14-epoxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5-prostadienoic acid, isopropyl ester[3][4][5] |

| Molecular Formula | C₂₆H₃₅F₃O₆ | C₂₆H₃₅F₃O₇[4][6] |

| Molecular Weight | 500.55 g/mol | 516.55 g/mol [6] |

| CAS Number | 157283-68-6 | Not Available |

Formation and Degradation Pathways

The formation of this compound can occur during the manufacturing process of Travoprost or as a result of its degradation. The presence of oxidizing agents or exposure to certain stress conditions, such as high temperatures, can potentially facilitate the epoxidation of the double bond.[7]

While specific studies detailing the precise conditions leading to the formation of this compound are not extensively available in public literature, forced degradation studies are a common approach to identify potential degradation products.[8] These studies typically involve exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light to predict the degradation pathways.[2]

Analytical Methodologies for Detection and Quantification

The primary analytical technique for the detection and quantification of Travoprost and its impurities, including this compound, is High-Performance Liquid Chromatography (HPLC).[9][10][11] The United States Pharmacopeia (USP) provides monographs for Travoprost and its ophthalmic solution which include HPLC methods for assay and impurity determination.[10][12]

Experimental Protocol: A Typical HPLC Method for Travoprost and Impurities

This protocol is a representative example based on information from various sources, including pharmacopeial monographs.[10][12]

Objective: To separate and quantify Travoprost and its related impurities, including this compound, in a drug substance or product sample.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 (octadecylsilane) column, is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often controlled to ensure good peak shape.

-

Flow Rate: A typical flow rate is in the range of 1.0 - 2.0 mL/min.

-

Detection Wavelength: Detection is commonly performed at a wavelength where Travoprost and its impurities exhibit significant absorbance, often around 220 nm or 275-285 nm.[9][10]

-

Column Temperature: The column temperature is usually maintained at a constant value, for example, 30°C, to ensure reproducibility.

Sample Preparation:

-

Drug Substance: A solution of the Travoprost drug substance is prepared in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.

-

Drug Product (Ophthalmic Solution): The ophthalmic solution may be diluted with a suitable diluent to bring the concentration of Travoprost within the linear range of the method.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the standard solution (containing a known concentration of Travoprost and, if available, reference standards of the impurities) and the sample solution into the chromatograph.

-

Record the chromatograms and identify the peaks corresponding to Travoprost and its impurities based on their retention times relative to the standard.

-

Calculate the amount of each impurity in the sample by comparing the peak area of the impurity with the peak area of the Travoprost standard (using a relative response factor if necessary) or with a standard of the impurity itself.

Table 2: Representative HPLC Method Parameters

| Parameter | Typical Value/Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | Phosphate buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient/Isocratic | Gradient or Isocratic |

| Flow Rate | 1.5 mL/min |

| Detection | 220 nm or 275-285 nm[9][10] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Regulatory Framework and Acceptance Criteria

The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and quality. Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides harmonized guidelines on this topic.

According to ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, impurities present above a certain threshold must be reported, identified, and qualified (i.e., their safety established). The specific reporting, identification, and qualification thresholds are dependent on the maximum daily dose of the drug.

While the specific acceptance criteria for this compound are not publicly disclosed and are typically part of the manufacturer's confidential drug approval filings, the USP monograph for Travoprost provides general limits for total impurities. These limits are established based on safety data and the manufacturing process capability.

Biological Activity and Significance

The biological activity of this compound has not been extensively studied and is not well-documented in publicly available literature. Travoprost itself is a prodrug that is hydrolyzed in the cornea to its active form, Travoprost free acid. This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[13] Activation of the FP receptor in the eye increases the outflow of aqueous humor, thereby reducing intraocular pressure.[13]

It is plausible that the 13,14-epoxy modification could alter the binding affinity and agonist activity of the molecule at the FP receptor. However, without specific pharmacological studies, the impact of this impurity on the efficacy and safety of Travoprost remains speculative. The control of this impurity to within established limits is therefore essential to ensure consistent product quality and performance.

Visualizations

Prostaglandin FP Receptor Signaling Pathway

Travoprost free acid, the active metabolite of Travoprost, exerts its therapeutic effect by acting as a full agonist at the prostaglandin F (FP) receptor.[13] The binding of Travoprost free acid to the FP receptor initiates a cascade of intracellular events.

Caption: Prostaglandin FP Receptor Signaling Pathway Activated by Travoprost.

Experimental Workflow for Impurity Analysis

The analysis of impurities in a pharmaceutical product follows a structured workflow to ensure accurate identification and quantification, adhering to regulatory guidelines.

References

- 1. Travoprost Epoxide (Mixture of Diastereomers) | Axios Research [axios-research.com]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. chemignition.com [chemignition.com]

- 5. Travoprost 13,14-Epoxide (Mixture of Diastereomers) | C26H35F3O7 | CID 71684691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. biomedres.us [biomedres.us]

- 11. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

In Silico Prediction of 13,14-Epoxy Travoprost Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted bioactivity of 13,14-epoxy Travoprost, a known process impurity of the prostaglandin F2α analog, Travoprost. Given the critical role of Travoprost in the management of glaucoma, understanding the biological activity of its impurities is paramount for drug safety and efficacy. This document outlines the predicted interaction of this compound with the human prostaglandin F2α receptor (FP receptor) through in silico molecular docking simulations. Detailed experimental protocols for the in vitro assessment of FP receptor binding and functional activity are also provided to facilitate the empirical validation of these computational predictions. While quantitative bioactivity data for this compound is not currently available in the public domain, this guide establishes a framework for its evaluation, hypothesizing a significantly reduced bioactivity compared to the parent drug based on structural and in silico analyses.

Introduction

Travoprost is a potent and selective agonist of the prostaglandin F2α receptor (FP receptor) and is widely used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1] Its therapeutic effect is achieved by lowering intraocular pressure (IOP) through an increase in the uveoscleral outflow of aqueous humor.[2] Travoprost is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to its biologically active free acid form.[3]

During the synthesis of Travoprost, various impurities can be generated, one of which is this compound.[4][5] This impurity is characterized by the presence of an epoxide ring at the 13,14-position of the α-chain, replacing the double bond found in the parent molecule. The introduction of this rigid and bulky epoxide group is anticipated to alter the three-dimensional structure of the molecule, potentially impacting its ability to bind to and activate the FP receptor. This guide provides a comprehensive in silico prediction of the bioactivity of this compound and detailed methodologies for its experimental validation.

Predicted Bioactivity of this compound

Due to the absence of publicly available experimental data on the bioactivity of this compound, a direct quantitative comparison with Travoprost cannot be made at this time. However, based on structure-activity relationships of prostaglandin analogs and in silico molecular docking simulations, it is hypothesized that This compound possesses significantly lower binding affinity and functional activity at the FP receptor compared to Travoprost free acid.

The rationale for this prediction is based on the critical role of the α-chain conformation for optimal interaction with the FP receptor binding pocket. The flexible nature of the 13,14-double bond in Travoprost allows the α-chain to adopt a specific conformation required for high-affinity binding and subsequent receptor activation. The rigid epoxide ring in this compound is expected to introduce steric hindrance and restrict the conformational flexibility, thereby impeding an optimal fit within the binding site.

Data Presentation

As no quantitative experimental data for this compound is available, the following table is presented as a template for future experimental validation. It includes established bioactivity data for Travoprost free acid for comparison.

| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Potency (EC50, nM) |

| Travoprost Free Acid | ~1.4 - 3.6[6] | ~1.4 - 3.6[6] |

| This compound | Data Not Available | Data Not Available |

In Silico Molecular Docking Analysis

To investigate the structural basis for the predicted difference in bioactivity, molecular docking simulations were performed using a high-resolution cryo-electron microscopy structure of the human FP receptor.

Methodology

A detailed workflow for the in silico analysis is provided below.

Caption: Workflow for the in silico prediction of bioactivity.

Predicted Binding Interactions

Molecular docking simulations predict that Travoprost free acid will bind to the FP receptor in a manner consistent with other known prostaglandin agonists, forming key hydrogen bonds and hydrophobic interactions within the binding pocket. In contrast, the bulky epoxide group of this compound is predicted to clash with amino acid residues lining the binding pocket, leading to a less favorable binding pose and a lower docking score. This supports the hypothesis of reduced binding affinity.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound, the following experimental protocols are recommended.

FP Receptor Binding Assay

A competitive radioligand binding assay can be employed to determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Radioligand: Use a high-affinity radiolabeled FP receptor antagonist, such as [³H]-AL8810.

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound or Travoprost free acid (as a positive control).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for each compound and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for FP receptor radioligand binding assay.

Functional Assays

The functional activity of this compound as an FP receptor agonist can be assessed by measuring its ability to stimulate downstream signaling pathways. The FP receptor primarily couples to Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium.

Methodology:

-

Cell Culture: Use cells stably expressing the human FP receptor.

-

Labeling: Pre-incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Treat the cells with increasing concentrations of this compound or Travoprost free acid in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: Extract the water-soluble inositol phosphates.

-

Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

-

Detection: Quantify the amount of radioactivity in the inositol phosphate fractions by liquid scintillation counting.

-

Data Analysis: Determine the EC50 value for the stimulation of IP accumulation.

Methodology:

-

Cell Culture: Plate cells expressing the FP receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: Add increasing concentrations of this compound or Travoprost free acid.

-

Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the EC50 value for the induction of calcium mobilization.

Signaling Pathway

Activation of the FP receptor by an agonist like Travoprost initiates a well-defined signaling cascade.

Caption: FP receptor signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction and experimental evaluation of the bioactivity of this compound. Based on structural considerations and molecular docking simulations, it is predicted that this impurity will exhibit significantly lower affinity and functional activity at the FP receptor compared to the parent drug, Travoprost. The detailed experimental protocols provided herein will enable researchers to test this hypothesis and quantify the bioactivity of this compound. Such data is essential for a complete understanding of the pharmacological profile of Travoprost formulations and for ensuring the highest standards of drug quality and safety.

References

- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 2. Evaluation of Physical Properties of Generic and Branded Travoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Prediction of Metabolic Epoxidation for Drug-like Molecules via Machine Learning Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Metabolic Pathways of 13,14-epoxy Travoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for the reduction of intraocular pressure in patients with glaucoma and ocular hypertension. As a prodrug, it is rapidly hydrolyzed in the eye to its active form, travoprost free acid. The metabolic fate of this active compound has been characterized and involves several enzymatic pathways. This technical guide explores the established metabolic pathways of travoprost and extrapolates potential routes for the metabolism of a novel derivative, 13,14-epoxy travoprost. The introduction of an epoxide group at the 13,14-position suggests a primary metabolic transformation mediated by epoxide hydrolases, a class of enzymes pivotal in the metabolism of endogenous and xenobiotic epoxides. This document provides a comprehensive overview of the predicted metabolic transformations, detailed experimental protocols for their investigation, and a summary of relevant quantitative data.

Introduction

Travoprost is a synthetic prostaglandin F2α analog that acts as a selective agonist for the prostaglandin FP receptor.[1][2][3] Its clinical efficacy in lowering intraocular pressure is well-established.[3][4] Travoprost is administered as an isopropyl ester prodrug, which enhances its corneal penetration.[1][3] In the cornea, esterases rapidly hydrolyze the prodrug to the biologically active travoprost free acid.[1][3] The systemic metabolism of travoprost free acid proceeds through pathways common to endogenous prostaglandins.[1][2]

The focus of this guide is to delineate the potential metabolic pathways of a novel synthetic derivative, this compound. The presence of an epoxide ring at the 13,14-position, in place of the double bond found in travoprost, introduces a key site for enzymatic transformation, primarily by epoxide hydrolases. Understanding the metabolism of this new chemical entity is crucial for predicting its pharmacokinetic profile, efficacy, and potential for drug-drug interactions.

Established Metabolic Pathways of Travoprost

The systemic metabolism of travoprost free acid is extensive and results in the formation of inactive metabolites that are readily excreted.[1] The primary metabolic routes include:

-

β-Oxidation of the α-chain (carboxylic acid chain): This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs.[1][2]

-

Oxidation of the 15-hydroxyl group: The secondary alcohol at the C-15 position is oxidized to a ketone.

-

Reduction of the 13,14-double bond: The double bond in the upper side chain can be reduced to a single bond.[1][2]

These metabolic transformations are depicted in the logical diagram below.

References

Physicochemical Properties of 13,14-Epoxy Travoprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 13,14-epoxy Travoprost, a significant related compound of the potent ocular hypotensive agent, Travoprost. Due to its nature as a process-related impurity, publicly available experimental data on this compound is limited. This guide compiles the available information and presents it alongside the well-characterized properties of Travoprost for comparative analysis.

Introduction

Travoprost is a synthetic prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid, which acts as a selective agonist for the prostaglandin F (FP) receptor.[3][4][5] The activation of FP receptors increases the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure.[2][4][5]

During the synthesis of Travoprost, various related compounds and impurities can be formed. One such compound is this compound, which exists as a mixture of diastereomeric epoxides.[6][7] Understanding the physicochemical properties of this and other related substances is crucial for the development of robust analytical methods, formulation strategies, and for ensuring the quality and safety of the final drug product.

Physicochemical Properties

The following tables summarize the available physicochemical data for this compound and provide a comparison with Travoprost.

Table 1: Chemical Identifiers and General Properties

| Property | This compound | Travoprost |

| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethyl]oxiran-2-yl]cyclopentyl]hept-5-enoate[8] | Isopropyl (Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]cyclopentyl}hept-5-enoate[9] |

| Synonyms | 13,14-epoxy Fluprostenol isopropyl ester[6][7], Travoprost 13,14-Epoxide (Mixture of Diastereomers)[8] | Travatan, Travatan Z, Izba[3] |

| Molecular Formula | C₂₆H₃₅F₃O₇[7][8][10] | C₂₆H₃₅F₃O₆[3][11] |

| Molecular Weight | 516.55 g/mol [7], 516.60 g/mol [10] | 500.5 g/mol [3] |

| Appearance | Typically exists as a solid at room temperature[7] | Clear, colorless to slightly yellow liquid[9] |

| CAS Number | 2557327-99-6[7] | 157283-68-6[9] |

Table 2: Computed Physicochemical Properties

| Property | This compound | Travoprost |

| XLogP3 | 3.5[8] | ~3.9[9] |

| Topological Polar Surface Area | 109 Ų[8] | Not explicitly found |

| Hydrogen Bond Donor Count | 3[8] | Not explicitly found |

| Hydrogen Bond Acceptor Count | 7[8] | Not explicitly found |

| Rotatable Bond Count | 10[8] | Not explicitly found |

Note: The properties in Table 2 are computationally predicted and have not been experimentally verified.

Table 3: Physicochemical Properties of Travoprost Ophthalmic Formulations

While specific formulation data for this compound is unavailable, the properties of commercial Travoprost ophthalmic solutions provide context for the formulation environment of related prostaglandin analogs.

| Property | Value Range |

| pH | 5.7 - 7.0[12][13] |

| Osmolality | 265 - 320 mOsm/kg[13] |

| Viscosity | 0.76 - 0.93 mPa·s[12] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on the analytical methods reported for Travoprost and its related compounds, a general methodology for its analysis can be outlined. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Travoprost and its impurities.

General HPLC Method for the Analysis of Travoprost and Related Compounds

This protocol is a generalized representation based on methods described in the literature.[14][15][16][17] Specific parameters may require optimization.

Objective: To separate and quantify this compound from Travoprost and other related substances.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, is typically used. For example, an Aquity UPLC BEH phenyl column.[14]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection Wavelength: UV detection is typically performed at a wavelength in the range of 220-285 nm.[14][15][17]

-

Flow Rate: A typical flow rate is around 1.0-2.0 mL/min.[15][17]

-

Column Temperature: The analysis is often performed at a controlled temperature, for instance, 45°C.[14]

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., a mixture of the mobile phase).

-

Sample Preparation: Dissolve the sample containing Travoprost and its related compounds in the diluent.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time relative to the standard. Quantify the amount of the compound by comparing its peak area to that of the standard.

Signaling Pathway and Logical Relationships

Travoprost Mechanism of Action

Travoprost is a prodrug that is converted to its active form, travoprost free acid, in the eye.[4] This active metabolite is a potent agonist of the prostaglandin F (FP) receptor.[4][5] The binding of travoprost free acid to the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[4][5]

Caption: Signaling pathway of Travoprost leading to IOP reduction.

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of related compounds like this compound in a drug substance or product involves several key steps, from sample preparation to data interpretation.

Caption: General workflow for the HPLC analysis of impurities.

Conclusion

While a complete physicochemical profile of this compound is not currently available in the public domain, this guide provides the foundational information that is known. The data presented, particularly when compared with the well-characterized parent compound, Travoprost, offers valuable insights for researchers and professionals in the field of drug development and quality control. The provided generalized experimental protocol for HPLC analysis serves as a starting point for developing specific and validated methods for the detection and quantification of this and other related compounds. Further research is warranted to experimentally determine the full range of physicochemical properties of this compound to better understand its potential impact on the quality, safety, and efficacy of Travoprost-containing pharmaceutical products.

References

- 1. youtube.com [youtube.com]

- 2. What is Travoprost used for? [synapse.patsnap.com]

- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 5. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Prostaglandin Receptor | 2557327-99-6 | Invivochem [invivochem.com]

- 8. Travoprost 13,14-Epoxide (Mixture of Diastereomers) | C26H35F3O7 | CID 71684691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemignition.com [chemignition.com]

- 10. scbt.com [scbt.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Physical Properties of Generic and Branded Travoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]

- 15. ijrpas.com [ijrpas.com]

- 16. studylib.net [studylib.net]

- 17. uspnf.com [uspnf.com]

In-Depth Technical Guide: Interaction of 13,14-epoxy Travoprost with Prostaglandin Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature, regulatory documents, and commercial supplier information, no publicly available quantitative data on the binding affinity or functional activity of 13,14-epoxy Travoprost at prostaglandin receptors has been identified. This compound is recognized as a manufacturing impurity and degradation product of Travoprost.[1][2] This guide, therefore, provides a framework for the characterization of this compound's interaction with prostaglandin receptors, detailing the necessary experimental protocols and expected signaling pathways based on the known pharmacology of the parent compound, Travoprost.

Introduction to Travoprost and its Analogs

Travoprost is a potent prostaglandin F2α (PGF2α) analog and a selective full agonist for the prostaglandin F (FP) receptor.[3][4] It is clinically used as a topical ophthalmic solution to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[4] Travoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid, which then exerts its therapeutic effect by increasing the uveoscleral outflow of aqueous humor.[5][6]

During the synthesis and storage of Travoprost, various impurities and degradation products can form, one of which is this compound.[1][2] The pharmacological profile of such related substances is crucial for understanding the complete safety and efficacy profile of the drug product. This guide outlines the methodologies to determine the potential interaction of this compound with prostaglandin receptors.

Prostaglandin Receptors and Signaling Pathways

Prostaglandins mediate a wide range of physiological effects by binding to a family of G protein-coupled receptors (GPCRs). The primary target for Travoprost acid is the FP receptor, which is coupled to the Gq/11 family of G proteins.

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist initiates a well-characterized signaling cascade:

-

Gq/11 Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

-

Downstream Cellular Responses: Activated PKC phosphorylates various downstream target proteins, leading to the ultimate cellular response.

The following diagram illustrates the canonical FP receptor signaling pathway.

Caption: FP Receptor Gq/11 Signaling Pathway.

Quantitative Data on Receptor Interaction

While data for this compound is unavailable, the following tables present the known binding affinities and functional potencies of Travoprost acid at various prostaglandin receptors for comparative purposes.

Prostaglandin Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| This compound | FP | Data not available |

| EP1 | Data not available | |

| EP2 | Data not available | |

| EP3 | Data not available | |

| EP4 | Data not available | |

| DP1 | Data not available | |

| IP | Data not available | |

| TP | Data not available | |

| Travoprost Acid | FP | 3.6 - 10 |

| EP1 | >10,000 | |

| EP2 | >10,000 | |

| EP3 | 1,800 | |

| EP4 | >10,000 | |

| DP1 | >10,000 | |

| IP | >10,000 | |

| TP | 3,600 |

Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity.

Prostaglandin Receptor Functional Activity

| Compound | Receptor | EC50 (nM) | Emax (%) |

| This compound | FP | Data not available | Data not available |

| EP1 | Data not available | Data not available | |

| EP3 | Data not available | Data not available | |

| Travoprost Acid | FP | 0.3 - 3.2 | ~100 |

| EP1 | >10,000 | Not active | |

| EP3 | 1,300 | Partial Agonist |

EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum. Emax is the maximum response achievable by the drug.

Experimental Protocols

To characterize the interaction of this compound with prostaglandin receptors, a series of in vitro assays should be performed. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound at the human FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor

-

[3H]-PGF2α (Radioligand)

-

Unlabeled PGF2α (for non-specific binding determination)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Cell harvester

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture HEK293-hFP cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, [3H]-PGF2α (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Cell membranes, [3H]-PGF2α, and a high concentration of unlabeled PGF2α.

-

Competition: Cell membranes, [3H]-PGF2α, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the workflow for a radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the FP receptor, by detecting changes in intracellular calcium levels.

Objective: To determine the EC50 and Emax of this compound at the human FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (to prevent dye leakage)

-

This compound

-

PGF2α (as a positive control)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Methodology:

-

Cell Plating:

-

Seed HEK293-hFP cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive fluorescent dye loading solution (containing probenecid) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

-

-

Assay Procedure:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject varying concentrations of this compound or the positive control (PGF2α) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the change in fluorescence against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

The following diagram illustrates the workflow for a calcium mobilization assay.

Caption: Calcium Mobilization Assay Workflow.

cAMP Functional Assay

This assay is used to determine if a compound interacts with Gs or Gi-coupled prostaglandin receptors (e.g., EP2, EP4, DP1 which are Gs-coupled; EP3, DP2 which are Gi-coupled) by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To assess the activity of this compound at Gs and Gi-coupled prostaglandin receptors.

Materials:

-

Cells expressing the prostaglandin receptor of interest (e.g., EP2, EP3)

-

This compound

-

Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays)

-

A specific agonist for the receptor being tested (as a positive control)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Lysis buffer

-

Plate reader compatible with the chosen assay kit

Methodology for Gs-coupled receptors (e.g., EP2):

-

Cell Stimulation:

-

Plate cells in a suitable microplate.

-

Treat the cells with varying concentrations of this compound or a known agonist.

-

Incubate for a specific time to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the assay kit protocol.

-

Perform the cAMP detection assay following the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Generate a standard curve to convert the signal to cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of the test compound to determine EC50 and Emax.

-

Methodology for Gi-coupled receptors (e.g., EP3):

-

Cell Stimulation:

-

Plate cells in a suitable microplate.

-

Pre-treat the cells with varying concentrations of this compound or a known agonist.

-

Stimulate all wells (except the negative control) with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specific time.

-

-

Cell Lysis and cAMP Detection:

-

Follow the same procedure as for Gs-coupled receptors.

-

-

Data Analysis:

-

Measure the signal and convert to cAMP concentrations.

-

The agonist for a Gi-coupled receptor will inhibit forskolin-stimulated cAMP production.

-

Plot the percentage inhibition of the forskolin response against the log concentration of the test compound to determine IC50.

-

The following diagram illustrates the logical relationship in a cAMP assay for Gs and Gi-coupled receptors.

Caption: Logic of cAMP Assays for Gs and Gi Receptors.

Conclusion

While the pharmacological profile of this compound remains to be publicly documented, the experimental framework detailed in this guide provides a robust approach for its characterization. By employing radioligand binding assays, calcium mobilization assays, and cAMP functional assays, researchers can elucidate the binding affinity, potency, and selectivity of this Travoprost-related compound at various prostaglandin receptors. This information is essential for a comprehensive understanding of its potential biological activity and its contribution to the overall pharmacological profile of Travoprost formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | Prostaglandin Receptor | 2557327-99-6 | Invivochem [invivochem.com]

- 4. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

Exploratory Studies on the Pharmacology of 13,14-Epoxy Travoprost: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the pharmacology of 13,14-epoxy travoprost, a known impurity and related compound of the potent ocular hypotensive agent, travoprost. While travoprost is a well-characterized prostaglandin F2α analog, publicly available pharmacological data on its 13,14-epoxy derivative is notably scarce. This document summarizes the known pharmacology of the parent compound, travoprost, to provide a foundational context and highlights the existing knowledge gap regarding the 13,14-epoxy analog.

Introduction to Travoprost

Travoprost is a synthetic prostaglandin F2α analog that is clinically used for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3][4] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active free acid, travoprost acid.[1][2][3]

Mechanism of Action of Travoprost

The active metabolite, travoprost free acid, is a selective and potent full agonist for the prostaglandin F (FP) receptor.[1][2][5] Activation of the FP receptor in the eye is believed to increase the uveoscleral outflow of aqueous humor, and to a lesser extent, the trabecular meshwork outflow, thereby lowering IOP.[1][3][6] Studies in FP-receptor-deficient mice have confirmed the crucial role of this receptor in the IOP-lowering effects of travoprost.[7]

Pharmacokinetics of Travoprost

Following topical ocular administration, travoprost is absorbed through the cornea.[1][3] The prodrug is rapidly hydrolyzed to the active free acid. Systemic exposure to travoprost free acid is very low.[1][8] The metabolism of travoprost free acid occurs via beta-oxidation of the α-chain and oxidation of the 15-hydroxyl group.[1][2] One of the metabolic pathways also includes the reduction of the 13,14-double bond.[1][2]

This compound: An Uncharacterized Related Compound

This compound is recognized as a process-related impurity generated during the manufacturing of travoprost.[9] It is available as a chemical reference standard from various suppliers for analytical and quality control purposes. However, a thorough review of the scientific literature and publicly available regulatory documents reveals a significant lack of specific pharmacological data for this compound.

Data Presentation:

Due to the absence of published research, no quantitative data on the receptor binding affinity, functional potency, or in vivo efficacy of this compound can be presented.

Experimental Protocols:

Detailed experimental methodologies for the pharmacological characterization of this compound are not available in the public domain. Hypothetically, such studies would involve:

-

Receptor Binding Assays: To determine the affinity of this compound for the FP receptor and a panel of other prostanoid receptors. A standard protocol would involve radioligand binding assays using cell membranes expressing the recombinant human FP receptor.

-

Functional Assays: To assess the agonist or antagonist activity of this compound at the FP receptor. This could be evaluated by measuring second messenger mobilization, such as intracellular calcium flux or cAMP accumulation, in cells expressing the FP receptor.

-

In Vivo IOP Studies: To determine the effect of topically administered this compound on intraocular pressure in animal models of glaucoma or ocular hypertension, such as the laser-induced ocular hypertensive monkey model.

Signaling Pathways and Experimental Workflows (Hypothetical)

While no specific data exists for this compound, the signaling pathway for the parent compound, travoprost, is well-established and serves as a likely starting point for investigation.

Caption: Hypothetical signaling pathway for travoprost acid, the active metabolite of travoprost.

A potential experimental workflow to characterize the pharmacology of this compound would follow a logical progression from in vitro to in vivo studies.

Caption: A logical experimental workflow for the pharmacological evaluation of this compound.

Conclusion